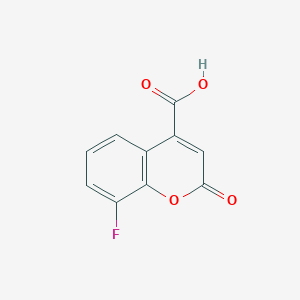

8-Fluoro-2-oxo-2H-chromene-4-carboxylic acid

CAS No.:

Cat. No.: VC15968607

Molecular Formula: C10H5FO4

Molecular Weight: 208.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H5FO4 |

|---|---|

| Molecular Weight | 208.14 g/mol |

| IUPAC Name | 8-fluoro-2-oxochromene-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H5FO4/c11-7-3-1-2-5-6(10(13)14)4-8(12)15-9(5)7/h1-4H,(H,13,14) |

| Standard InChI Key | NNBHCPLAHAKKSL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)F)OC(=O)C=C2C(=O)O |

Introduction

Structural and Chemical Identity

Molecular Architecture

The molecular structure of 8-fluoro-2-oxo-2H-chromene-4-carboxylic acid (C₁₀H₅FO₄) features a bicyclic chromene core with three distinct functional groups:

-

Fluorine at the 8-position, enhancing electronegativity and influencing intermolecular interactions.

-

Ketone at the 2-position, contributing to resonance stabilization and reactivity.

-

Carboxylic acid at the 4-position, enabling salt formation and hydrogen bonding.

Comparative analysis with analogues like 8-fluoro-2-oxo-2H-chromene-3-carboxylic acid reveals that the positional isomerism of the carboxylic acid group significantly alters electronic distribution and solubility profiles.

Crystallographic and Spectroscopic Data

While crystallographic data for the 4-carboxylic acid variant remains unreported, infrared (IR) and nuclear magnetic resonance (NMR) spectra for related compounds suggest:

-

IR: Strong absorption bands near 1700 cm⁻¹ (C=O stretch of ketone and carboxylic acid) and 1250 cm⁻¹ (C-F stretch).

-

¹H NMR: Deshielded aromatic protons adjacent to the fluorine atom (δ 7.2–7.8 ppm) and a singlet for the chromene ring proton (δ 6.3–6.5 ppm).

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 8-fluoro-2-oxo-2H-chromene-4-carboxylic acid is hypothesized to follow routes analogous to those of its 3-carboxylic acid isomer :

Challenges in Purification

The polar carboxylic acid group complicates isolation, necessitating techniques like:

-

Recrystallization from ethanol-water mixtures.

-

Column chromatography using silica gel and ethyl acetate/hexane eluents .

Physicochemical and Biochemical Properties

Solubility and Stability

-

Solubility: High solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited in water (≈2 mg/mL at 25°C).

-

Stability: Degrades above 200°C, with susceptibility to photodegradation under UV light .

Biological Activity

While direct studies on 8-fluoro-2-oxo-2H-chromene-4-carboxylic acid are lacking, structurally related compounds exhibit:

-

Anticancer Effects: Inhibition of monocarboxylate transporters (MCT1/MCT4), disrupting lactate shuttling in cancer cells.

-

Antimicrobial Activity: Disruption of bacterial DNA gyrase and fungal cytochrome P450 enzymes.

Research Gaps and Future Directions

-

Synthetic Optimization: Development of one-pot methodologies to improve yield and reduce purification steps.

-

Biological Screening: Evaluation of MCT inhibition efficacy and pharmacokinetics in vivo.

-

Material Science Applications: Exploration as a ligand in metal-organic frameworks (MOFs) for catalytic uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume